molecular formula C17H15ClN4O2 B8244662 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole

4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole

Cat. No.: B8244662
M. Wt: 342.8 g/mol
InChI Key: OTBGVMKTPYQBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CAS Number: 1627721-80-5), a high-purity chemical compound with a molecular formula of C17H15ClN4O2 and a molecular weight of 342.78 g/mol . It is offered for research use only and is strictly not for diagnostic, therapeutic, or personal use. The compound features a tricyclic 9H-pyrimido[4,5-b]indole core structure, which is a key scaffold in the development of potent and selective Bromodomain and Extra-Terminal (BET) protein inhibitors . While this specific chlorinated derivative is often utilized as a synthetic intermediate, compounds based on this core structure have demonstrated significant research value. These analogues are designed to bind with high affinity and selectivity to the acetyl-lysine binding pockets of BET bromodomains, such as BRD4 . In preclinical research, such inhibitors have shown potent cell growth inhibition in acute leukemia cell lines and triple-negative breast cancer cell lines, and have exhibited significant antitumor activity in xenograft models with oral administration . The 3,5-dimethylisoxazole group is a critical pharmacophore that mimics acetylated lysine, facilitating interaction with the BET bromodomain binding site . Researchers can employ this compound for further chemical exploration and as a key building block in the synthesis of potential epigenetic-targeting therapeutics.

Properties

IUPAC Name

4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-7-14(8(2)24-22-7)11-5-12-10(6-13(11)23-4)15-16(18)19-9(3)20-17(15)21-12/h5-6H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBGVMKTPYQBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as a bromodomain and extraterminal (BET) protein inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various preclinical models.

The primary mechanism of action for this compound involves its interaction with BET proteins, which are crucial in regulating gene expression related to cell proliferation and survival. The compound exhibits high binding affinity to BET proteins, leading to inhibition of their function. This inhibition is particularly relevant in cancer biology where BET proteins are implicated in oncogenic signaling pathways.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity in various cancer models:

  • Acute Leukemia Models : In preclinical studies involving MV4;11 leukemia cells, the compound exhibited potent inhibitory effects on cell growth, with low nanomolar IC50 values.
  • Breast Cancer Models : The compound also showed effectiveness in MDA-MB-231 triple-negative breast cancer xenograft models, indicating broad-spectrum antitumor potential.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and metabolic stability:

  • Oral Administration : Studies have shown that when administered orally in rodent models, the compound maintains effective plasma concentrations conducive to therapeutic activity.
  • Microsomal Stability : It has demonstrated excellent microsomal stability, which is critical for maintaining drug levels and efficacy over time.

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivitySelectivity
4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazoleStructurePotent BET inhibitorHigh selectivity over non-BET proteins
4-(3-thienyl)-9H-pyrimido[4,5-b]indoleStructureModerate antitumor activityLower selectivity

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Acute Leukemia : A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of various pyrimido-indole derivatives including this compound. Results indicated significant inhibition of cell growth in acute leukemia cell lines harboring MLL fusion proteins .
  • Breast Cancer Efficacy : In a separate investigation involving breast cancer xenografts, the compound was shown to significantly reduce tumor volume compared to control groups .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound has been identified as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which play a critical role in the regulation of gene expression linked to cancer progression. Studies indicate that it exhibits strong binding affinities to BET proteins, leading to effective inhibition of cell growth in various cancer cell lines.

Case Studies

  • Acute Leukemia : In preclinical studies, the compound demonstrated significant antitumor activity against MV4;11 leukemia cell lines. It was administered orally and showed favorable pharmacokinetics, highlighting its potential for further development as an anticancer agent .
  • Triple-Negative Breast Cancer : The compound was also tested in MDA-MB-231 xenograft models, where it exhibited substantial antitumor effects, suggesting its applicability in treating aggressive breast cancer types .

Selective BET Inhibition

Research Findings
The compound's design incorporates a pyrimidoindole core, which has been shown to enhance selectivity towards BET proteins compared to other bromodomain-containing proteins. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes in cancer treatment .

Structure-Activity Relationship Studies

Synthesis and Evaluation
A series of derivatives based on the pyrimidoindole framework have been synthesized to explore structure-activity relationships (SAR). These studies aim to optimize the efficacy and selectivity of BET inhibitors. For instance, modifications to the isoxazole ring have yielded compounds with improved biological activity and stability .

CompoundActivityIC50 (nM)Remarks
31BET Inhibitor<10High selectivity for BRD4
24GSK-3β Inhibitor130Metabolic stability confirmed

Pharmacokinetic Profile

Oral Bioavailability
Research indicates that the compound possesses excellent microsomal stability and favorable oral bioavailability in animal models. This characteristic is vital for its potential use as a therapeutic agent, allowing for convenient administration routes .

Potential for Broader Applications

While current research primarily focuses on its anticancer properties, the structural characteristics of 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole suggest potential applications in other therapeutic areas such as inflammation and infectious diseases. Future studies may explore these avenues further.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CD161 (4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole)

  • Structural Differences: Position 4 substituent: CD161 replaces the chlorine atom in S13 with a quinolin-4-yl group . Position 6 retains methoxy, and position 7 retains 3,5-dimethylisoxazole.
  • Functional Impact: Binding Affinity: CD161 exhibits low nanomolar binding affinity (Kd < 10 nM) to BET proteins, surpassing S13 derivatives in selectivity over 24 non-BET bromodomains . Pharmacokinetics: CD161 demonstrates superior oral bioavailability in mice (t₁/₂ = 3.5 hours, F% = 65%) compared to S13-based compounds . Antitumor Activity: In MV4;11 leukemia and MDA-MB-231 breast cancer xenograft models, CD161 achieved >90% tumor growth inhibition at 50 mg/kg (oral dosing) .

CF53 (Derivative of S13)

  • Synthesis Pathway: CF53 is synthesized from S13 via coupling with 3-amino-1H-indazole derivatives under Pd catalysis .
  • Key Advantages :
    • CF53 outperformed OTX015 (clinical-stage BET inhibitor) in MDA-MB-231 and RS4;11 tumor models, with 70% tumor regression at tolerated doses .
    • Unlike S13, CF53 incorporates a bulkier indazole group, enhancing BET BD2 selectivity .

N-(Azepan-4-yl)-7-chloro-N-methyl-9H-pyrimido[4,5-b]indol-4-amine (13c)

  • Structural Modifications :
    • Position 4: Chlorine replaced with N-methyl-azepan-4-amine.
    • Position 7: Lacks the isoxazole moiety present in S13 .
  • Biological Relevance :
    • Designed as a kinase inhibitor, 13c showed moderate activity in preliminary assays (IC50 = 1.2 µM against CDK2) but lacks BET specificity .

Quantitative Comparison of Key Parameters

Compound BET Binding Affinity (Kd) Selectivity (BET vs. Non-BET) Oral Bioavailability (F%) Tumor Model Efficacy (Dose)
Compound S13 Not reported Not tested Low (requires optimization) Intermediate precursor
CD161 <10 nM >100-fold selectivity 65% >90% inhibition at 50 mg/kg
CF53 ~20 nM Moderate selectivity 45% 70% regression at 30 mg/kg
OTX015 (Reference) ~100 nM Limited selectivity 30% 50% inhibition at 100 mg/kg

Mechanistic Insights and Selectivity

  • Role of Substituents: The quinolin-4-yl group in CD161 enhances π-π stacking with BRD4’s Tyr97 and Asp144 residues, critical for high affinity . The chlorine atom in S13 derivatives like CF53 improves metabolic stability but reduces BD2 selectivity compared to CD161 .
  • In contrast, early S13 analogs exhibited off-target interactions with kinases and epigenetic regulators .

Preparation Methods

Formation of the Pyrimidine Ring

The pyrimidine ring is introduced through a cyclocondensation reaction. For example, reacting 5-aminoindole with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a dehydrating agent (e.g., phosphorus oxychloride) yields a pyrimidoindole precursor. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃), introducing the chloro substituent critical for later functionalization.

Methoxy and Methyl Substitutions

Methoxy and methyl groups are introduced at the 6- and 2-positions, respectively, through nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation. For instance, treatment with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) installs the methyl group, while methoxylation is accomplished using sodium methoxide (NaOMe).

Functionalization with the Isoxazole Moiety

The 3,5-dimethylisoxazole group is appended to the pyrimidoindole core at the 7-position via a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

A boronic ester derivative of 3,5-dimethylisoxazole is prepared and coupled to the brominated pyrimidoindole intermediate. The reaction employs palladium(II) acetate (Pd(OAc)₂) as a catalyst, triphenylphosphine (PPh₃) as a ligand, and a mixture of tetrahydrofuran (THF) and aqueous sodium carbonate (Na₂CO₃) as the solvent system. This step typically proceeds at 80–100°C under inert atmosphere, achieving yields of 70–85%.

Optimization of Synthetic Routes

Microsomal Stability Enhancements

To improve metabolic stability, the quinoline moiety at the 4-position of the pyrimidoindole core was introduced. This modification involves a Buchwald-Hartwig amination between a brominated intermediate and 4-aminoquinoline, using a palladium/Xantphos catalyst system. The resulting compound exhibits enhanced oral bioavailability in rodent models.

Crystallographic Validation

Co-crystallization studies with BRD4 BD2 confirmed that the 3,5-dimethylisoxazole group occupies the hydrophobic WPF pocket, while the quinoline moiety engages in π-π stacking interactions with Tyr-113 of the protein. These insights guided further refinements in substituent positioning to maximize binding affinity.

Key Intermediates and Reaction Conditions

IntermediateReaction StepReagents/ConditionsYield (%)
Brominated pyrimidoindoleHalogenationPBr₃, DMF, 0°C → rt92
Boronic ester (isoxazole)Suzuki preparationBis(pinacolato)diboron, Pd(dppf)Cl₂88
Quinoline-substituted coreBuchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C78
Final compoundCross-couplingPd(OAc)₂, PPh₃, THF/H₂O82

Scalability and Process Chemistry

Scale-up synthesis requires careful control of exothermic reactions, particularly during chlorination and coupling steps. A telescoped process—where intermediates are purified via crystallization rather than chromatography—reduces costs and improves throughput. For example, the final compound is isolated by acid-base extraction, followed by recrystallization from ethanol/water, achieving >99% purity by HPLC.

Analytical Characterization

Critical quality attributes are verified using:

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₄H₂₂ClN₅O₂: 460.1543; found: 460.1548.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, indole NH), 7.89 (d, J = 8.5 Hz, 1H), 6.98 (s, 1H), 3.95 (s, 3H, OCH₃), 2.65 (s, 6H, isoxazole CH₃).

  • X-ray Crystallography: Confirms planar geometry of the pyrimidoindole core and orthogonal alignment of the isoxazole group.

Challenges and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.